molecular formula C15H20N2O3 B2371883 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one CAS No. 1103647-55-7

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one

Cat. No.: B2371883
CAS No.: 1103647-55-7
M. Wt: 276.336
InChI Key: VTKBQTIXTSDDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxy-methylphenyl group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylphenylacetic acid and 3-methylpiperazine.

    Acylation Reaction: The 4-methoxy-3-methylphenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one.

    Reduction: Formation of 4-(2-(4-Methoxy-3-methylphenyl)ethanol)-3-methylpiperazin-2-one.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Methoxyphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    4-(2-(4-Methylphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.

    4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-[2-(4-methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-8-12(4-5-13(10)20-3)9-14(18)17-7-6-16-15(19)11(17)2/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKBQTIXTSDDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CC2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.